1-propyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-1H-pyrazole-5-carboxamide
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Description
The compound “1-propyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-1H-pyrazole-5-carboxamide” is a derivative of the heterocyclic compound imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidines are known for their wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation and reflux . The reaction mixture was evaporated, and the residue was extracted with EtOAc .Future Directions
The future directions for research on “1-propyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-1H-pyrazole-5-carboxamide” and related compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide variety of biological activities exhibited by related compounds , there may be potential for the development of new therapeutic agents.
Properties
IUPAC Name |
2-propyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-2-8-19-11(6-7-16-19)14(20)17-13-10-15-12-5-3-4-9-18(12)13/h6-7,10H,2-5,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOHVGVWWMSBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C(=O)NC2=CN=C3N2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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